molecular formula C19H24ClNO4 B6308472 SinomenineHCl CAS No. 2301848-39-3

SinomenineHCl

Cat. No.: B6308472
CAS No.: 2301848-39-3
M. Wt: 365.8 g/mol
InChI Key: YMEVIMJAUHZFMW-NRQMVYOJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sinomenine hydrochloride can be synthesized through various chemical routes. One common method involves the extraction of sinomenine from the roots and stems of Sinomenium acutum, followed by its conversion to sinomenine hydrochloride through a reaction with hydrochloric acid . The synthetic process typically involves the following steps:

Industrial Production Methods

Industrial production of sinomenine hydrochloride involves optimizing the extraction and purification processes to achieve high yields and purity. Recent advancements have focused on developing greener and more efficient methods for the industrial production of sinomenine hydrochloride, considering variations among different batches of the medicinal herb .

Comparison with Similar Compounds

Similar Compounds

    Berberine: Another isoquinoline alkaloid with anti-inflammatory and antitumor properties.

    Tetrandrine: An alkaloid with similar anti-inflammatory and immunosuppressive effects.

    Colchicine: A compound used to treat gout and other inflammatory conditions.

Uniqueness of Sinomenine Hydrochloride

Sinomenine hydrochloride is unique due to its broad spectrum of pharmacological activities and its traditional use in herbal medicine. Its ability to modulate multiple signaling pathways and its potential for structural modifications make it a valuable compound for scientific research and therapeutic applications .

Properties

IUPAC Name

(10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13?,19?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEVIMJAUHZFMW-NRQMVYOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC23CC(=O)C(=C[C@@H]2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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